2-Octulosonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

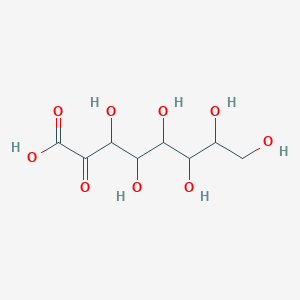

2-Octulosonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O9 and its molecular weight is 254.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Significance

KDO is integral to the structure of lipopolysaccharides, which are essential for the integrity of the outer membrane of Gram-negative bacteria. The presence of KDO in LPS contributes to the virulence of pathogens such as Moraxella catarrhalis, where it plays a role in immune evasion and bacterial adherence to host cells . This has led to investigations into KDO as a potential target for vaccine development and therapeutic interventions against bacterial infections.

Vaccine Development

Research indicates that KDO-containing oligosaccharides can enhance the immunogenicity of vaccines. The oligosaccharide moiety of LPS has been shown to affect the biological activity and virulence of bacteria, suggesting that KDO derivatives could be utilized in designing novel vaccines . For instance, studies have explored KDO's role in creating conjugate vaccines that elicit stronger immune responses.

Antibacterial Agents

KDO's unique structure has prompted investigations into its potential as an antibacterial agent. D-peptide binders targeting KDO have been developed, offering a new avenue for creating therapeutics aimed at treating infections caused by Gram-negative bacteria . These compounds may disrupt bacterial surface interactions, providing a mechanism for novel antibacterial strategies.

Biocatalysis and Organic Synthesis

KDO is also significant in the field of biocatalysis, particularly in synthesizing complex carbohydrates and pharmaceutical intermediates. The development of engineered aldolases capable of utilizing KDO as a substrate has opened new pathways for synthesizing enantiomerically pure compounds .

Enzyme Engineering

Directed evolution techniques have been employed to enhance the specificity and efficiency of enzymes that catalyze reactions involving KDO. For example, researchers have successfully altered sialic acid aldolases to accept KDO, enabling more efficient synthesis processes for pharmaceutical applications .

Synthesis of Derivatives

Innovative synthetic routes for KDO and its derivatives have been established, allowing for large-scale production suitable for industrial applications. These methods often involve aldolase-catalyzed reactions that yield high-purity products with potential uses in drug formulation .

Material Science Applications

KDO's amphiphilic properties make it a candidate for developing new materials, particularly surfactants and emulsifiers. Research has demonstrated that KDO can be modified to create complexing surfactants with unique surface properties suitable for various industrial applications .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

107947-93-3 |

|---|---|

Molekularformel |

C8H14O9 |

Molekulargewicht |

254.19 g/mol |

IUPAC-Name |

3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |

InChI-Schlüssel |

DXNVVRCIIJGFIP-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

Synonyme |

2-OclA 2-octulosonic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.